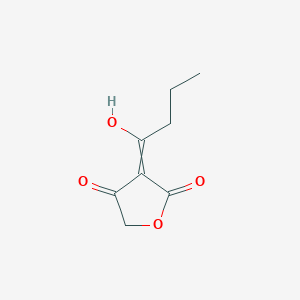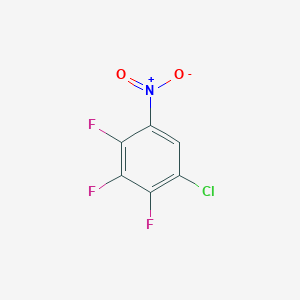![molecular formula C20H20N2O2 B14268749 5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole CAS No. 160380-68-7](/img/structure/B14268749.png)
5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole is an organic compound that features a benzoxazole core with a morpholine-substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a halogenated benzoxazole is coupled with a styrene derivative in the presence of a palladium catalyst.
Morpholine Substitution: The final step involves the substitution of the phenyl group with morpholine, which can be achieved through nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.
化学反应分析
Types of Reactions
5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ethenyl group or other reducible functional groups.
Substitution: The benzoxazole core and the phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole or phenyl ring.
科学研究应用
5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique optical or electronic properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules such as proteins and nucleic acids.
作用机制
The mechanism of action of 5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
相似化合物的比较
Similar Compounds
2-(4-Morpholinyl)benzoxazole: Similar structure but lacks the ethenyl group.
4-(2-Benzoxazolyl)phenylmorpholine: Similar structure but with different substitution patterns.
5-Methyl-2-phenylbenzoxazole: Lacks the morpholine substitution.
Uniqueness
5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole is unique due to the combination of the benzoxazole core, the ethenyl linkage, and the morpholine-substituted phenyl group. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
属性
CAS 编号 |
160380-68-7 |
|---|---|
分子式 |
C20H20N2O2 |
分子量 |
320.4 g/mol |
IUPAC 名称 |
5-methyl-2-[2-(4-morpholin-4-ylphenyl)ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H20N2O2/c1-15-2-8-19-18(14-15)21-20(24-19)9-5-16-3-6-17(7-4-16)22-10-12-23-13-11-22/h2-9,14H,10-13H2,1H3 |
InChI 键 |
LGTDGUCXKWVKQG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)OC(=N2)C=CC3=CC=C(C=C3)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene](/img/structure/B14268670.png)



![7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate](/img/structure/B14268707.png)





![Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B14268765.png)
![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B14268771.png)

